molecular formula C15H18N4OS B14092380 3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione

3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione

Cat. No.: B14092380
M. Wt: 302.4 g/mol
InChI Key: BFQATHYWCVHSLO-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a piperazine moiety, which is further substituted with a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyrazine with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the piperazine moiety.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to other arylpiperazine derivatives. Its potential as a ligand for alpha1-adrenergic receptors highlights its significance in medicinal chemistry.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazine-2-thione

InChI

InChI=1S/C15H18N4OS/c1-20-13-5-3-2-4-12(13)18-8-10-19(11-9-18)14-15(21)17-7-6-16-14/h2-7H,8-11H2,1H3,(H,17,21)

InChI Key

BFQATHYWCVHSLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CNC3=S

Origin of Product

United States

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